3-Ethynylbenzene-1-sulfonyl fluoride
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Overview
Description
3-Ethynylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylbenzene-1-sulfonyl fluoride typically involves the introduction of the ethynyl group onto a benzene ring followed by sulfonylation. One common method is the electrophilic aromatic substitution reaction, where an ethynyl group is introduced to the benzene ring using acetylene derivatives under specific conditions. The sulfonylation step involves the reaction of the ethynylbenzene with sulfonyl fluoride reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonylation using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
- Oxidized derivatives of the ethynyl group.
- Sulfonamide derivatives from reduction reactions.
- Various substituted products from nucleophilic substitution reactions .
Scientific Research Applications
3-Ethynylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is employed in the development of biochemical probes and inhibitors due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-ethynylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets through its sulfonyl fluoride group. This group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. The ethynyl group can also participate in various reactions, contributing to the compound’s overall reactivity. These interactions can lead to the inhibition of enzymes or modification of biological pathways .
Comparison with Similar Compounds
Benzene-1-sulfonyl fluoride: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
4-Ethynylbenzene-1-sulfonyl fluoride: Positional isomer with the ethynyl group at the para position.
Uniqueness: 3-Ethynylbenzene-1-sulfonyl fluoride is unique due to the presence of both the ethynyl and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .
Biological Activity
3-Ethynylbenzene-1-sulfonyl fluoride, also known as 4-Ethynylbenzene-1-sulfonyl fluoride, is a sulfonyl fluoride compound characterized by an ethynyl group attached to a benzene ring. This compound has garnered attention due to its unique reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Despite limited specific documentation on its biological activities, the general properties of sulfonyl fluorides suggest significant biological relevance.
The molecular formula of this compound is C9H7F2O2S. The compound exhibits notable electrophilic characteristics, making it valuable in synthetic applications. Sulfonyl fluorides, including this compound, are known for their ability to participate in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
Biological Activity Overview
While specific studies on this compound are sparse, sulfonyl fluorides generally exhibit significant biological activities:
- Enzyme Inhibition : Sulfonyl fluorides can act as inhibitors for various enzymes. Their ability to form covalent bonds with biological targets allows them to modify enzyme activity, making them potential candidates for therapeutic agents against diseases like cancer and bacterial infections.
- Drug Development : Due to their reactivity and ability to selectively target proteins, sulfonyl fluorides are often employed in drug discovery processes. They can serve as chemical probes in the development of covalent inhibitors that engage specific residues in target proteins .
Case Studies and Research Findings
Recent research has explored the broader implications of sulfonyl fluoride compounds in biological contexts:
- Covalent Inhibitors : A study highlighted the development of sulfonyl fluoride-based probes that covalently engage with histidine residues in proteins like cereblon (CRBN). These probes were shown to possess varying binding potencies and could effectively degrade neosubstrates associated with specific cellular pathways .
- Reactivity Studies : Another investigation focused on the reactivity of substituted sulfonyl fluorides with nucleophiles. The study demonstrated that certain derivatives exhibited significant inhibitory effects against human neutrophil elastase (hNE), showcasing their potential as therapeutic agents with IC50 values in the low micromolar range .
- Stability and Selectivity : The stability of sulfonyl fluoride compounds under physiological conditions was evaluated, revealing that some derivatives maintained their integrity over time while exhibiting selective reactivity towards targeted enzymes .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
4-Acetylbenzene-1-sulfonyl fluoride | CHFOS | Contains an acetyl group; different reactivity patterns. |
Vinylsulfonyl fluoride | CHFOS | Features a vinyl group; participates in addition reactions. |
Phenylsulfonyl fluoride | CHFOS | Lacks ethynyl functionality; primarily used for electrophilic substitution. |
The unique ethynyl substituent in this compound enhances its reactivity compared to other sulfonyl fluorides, allowing it to participate in diverse reaction pathways that may lead to biologically active derivatives.
Properties
Molecular Formula |
C8H5FO2S |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-ethynylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H |
InChI Key |
UZHIMCHDLONTFD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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